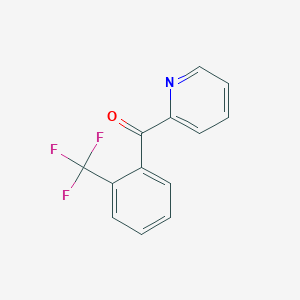

2-(2-Trifluoromethylbenzoyl)pyridine

Description

Significance of Fluorinated Aromatic Ketones in Contemporary Organic Chemistry

Fluorinated aromatic ketones, a class of compounds that includes the benzophenone (B1666685) backbone of 2-(2-Trifluoromethylbenzoyl)pyridine, are of profound interest in contemporary organic chemistry. The introduction of fluorine atoms, particularly the robust trifluoromethyl (-CF3) group, dramatically alters the parent molecule's electronic properties, stability, and biological activity. nih.govmq.edu.au

The trifluoromethyl group is a strong electron-withdrawing moiety, which can influence the reactivity of the adjacent carbonyl group. This electronic effect can make the ketone more susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. Furthermore, the C-F bond is the strongest single bond in organic chemistry, imparting exceptional thermal and metabolic stability to the molecule. In the context of medicinal chemistry, this enhanced stability can lead to a longer biological half-life for drug candidates.

Moreover, the lipophilicity of a molecule is significantly increased by the presence of a trifluoromethyl group. This property can improve a compound's ability to cross cellular membranes, enhancing its bioavailability and potential efficacy as a therapeutic agent. researchgate.net Fluorinated aromatic ketones are therefore prized as versatile building blocks and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiontosight.ai Their unique properties make them valuable scaffolds for developing new chemical entities with tailored characteristics.

| Compound Class | Key Physicochemical Properties Conferred by Fluorination | Common Applications |

| Fluorinated Benzophenones | Increased lipophilicity, enhanced metabolic stability, altered electronic character of carbonyl group. | Pharmaceutical intermediates, photoinitiators, materials science. ontosight.aiontosight.ai |

| α-Fluoro Ketones | Modified reactivity at the carbonyl and α-carbon, potential for stereoselective reactions. | Building blocks for biologically active molecules. |

| Trifluoromethyl Aryl Ketones | High thermal stability, strong electron-withdrawing effects, improved bioavailability of derivatives. | Agrochemicals, drug discovery, polymer science. nih.gov |

Academic Context and Research Focus on Pyridine-Containing Scaffolds

The pyridine (B92270) ring is a quintessential heterocyclic scaffold in chemical research, particularly in the fields of medicinal chemistry and materials science. It is often referred to as a "privileged scaffold" because of its frequent appearance in a vast number of biologically active compounds and FDA-approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a dipole moment to the molecule, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

The research focus on pyridine-containing scaffolds is driven by their proven track record in drug discovery. These structures are integral to a wide array of therapeutics with diverse mechanisms of action. The versatility of the pyridine ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its performance. This synthetic tractability makes the pyridine scaffold an attractive starting point for developing libraries of compounds for high-throughput screening in the quest for new medicines and agrochemicals. nih.govresearchoutreach.org

| Selected Pyridine-Containing Commercial Products | Class | Therapeutic/Use Area |

| Isoniazid | Drug | Antitubercular |

| Abiraterone | Drug | Anticancer (Prostate) |

| Amlodipine | Drug | Antihypertensive |

| Flonicamid | Agrochemical | Insecticide researchoutreach.org |

| Fluazifop-butyl | Agrochemical | Herbicide researchoutreach.org |

| Pyroxsulam | Agrochemical | Herbicide nih.gov |

Overview of Research Domains Applicable to this compound

Given the distinct functionalities within this compound—a pyridine ring, an aromatic ketone, and a trifluoromethyl group—the compound is a promising candidate for investigation in several advanced research domains.

Medicinal Chemistry : The combination of a pyridine scaffold, known for its interactions with biological targets, and a fluorinated benzophenone moiety suggests significant potential in drug discovery. Aromatic ketones are known to interact with various enzymes, and the trifluoromethyl group can enhance binding affinity and metabolic stability. Research could focus on its potential as an inhibitor for kinases, proteases, or other enzymes implicated in diseases such as cancer or inflammation. The structure could also serve as a core for developing new antibacterial or antiviral agents, building upon the established roles of both pyridine and organofluorine compounds in this area. researchgate.net

Agrochemical Science : Many successful herbicides, insecticides, and fungicides contain trifluoromethylpyridine moieties. nih.govresearchoutreach.org The trifluoromethyl group is often key to the biological activity of these crop protection agents. Therefore, this compound represents a logical starting point for the synthesis and screening of new potential pesticides. Its unique combination of a benzoyl group could lead to novel modes of action or improved efficacy against resistant pests.

Materials Science and Catalysis : Diaryl ketones, including those with heterocyclic rings, can have interesting photophysical properties, suggesting potential applications as photoinitiators or in the development of organic light-emitting diodes (OLEDs). ontosight.ai Furthermore, pyridyl-ketone structures can act as bidentate ligands for transition metals, forming stable complexes. nih.gov These complexes could be investigated for their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, which are fundamental to modern chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-2-1-5-9(10)12(18)11-7-3-4-8-17-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGXTZKVLDUDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611970 | |

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-76-5 | |

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Trifluoromethylbenzoyl Pyridine and Analogous Structures

Strategies for the Construction of the 2-Trifluoromethylbenzoyl Moiety

The formation of the 2-trifluoromethylbenzoyl group is a critical step in the synthesis of the target molecule. This typically involves the preparation of a reactive acylating agent from a 2-trifluoromethylbenzoic acid precursor or the coupling of trifluoromethylated aromatic synthons.

Acylating Chlorination Routes from 2-Trifluoromethylbenzoic Acid Precursors

A common and effective method for activating 2-trifluoromethylbenzoic acid for subsequent reactions is its conversion to the corresponding acyl chloride, 2-(trifluoromethyl)benzoyl chloride. This transformation can be achieved using several standard chlorinating agents.

The reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) is a widely employed method for this purpose. The process is typically conducted under reflux conditions to ensure the reaction goes to completion. Similarly, phosphorus pentachloride (PCl₅) can also be used effectively to yield the desired acyl chloride. A milder alternative involves the use of oxalyl chloride in a suitable solvent such as dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com This method is known for its clean conversion and the volatile nature of its byproducts.

| Chlorinating Agent | Typical Conditions | Yield | Reference |

| Thionyl chloride (SOCl₂) | Reflux | High | |

| Phosphorus pentachloride (PCl₅) | Anhydrous conditions | High | |

| Oxalyl chloride / cat. DMF | Dichloromethane, Room Temp, 1h | Quantitative | chemicalbook.com |

This table summarizes common reagents for the preparation of 2-(Trifluoromethyl)benzoyl chloride.

Once synthesized, 2-(trifluoromethyl)benzoyl chloride serves as a potent electrophile for the acylation of a suitable pyridine-based nucleophile to form the target ketone.

Coupling Reactions Involving Trifluoromethylated Aromatic Synthons

Cross-coupling reactions offer a powerful alternative for constructing the carbon-carbon bond between the trifluoromethylated phenyl ring and the pyridine (B92270) carbonyl group. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are particularly prominent in this regard.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound, such as a trifluoromethyl-substituted phenylboronic acid, with a pyridine derivative bearing a suitable leaving group. psu.eduresearchgate.netclaremont.edursc.orgrsc.org For the synthesis of 2-(2-trifluoromethylbenzoyl)pyridine, this could involve the coupling of 2-trifluoromethylphenylboronic acid with a 2-pyridylcarbonyl derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. organic-chemistry.orgorgsyn.orgresearchgate.netacs.orgnih.gov These reactions are known for their high functional group tolerance. In the context of synthesizing the target molecule, a 2-pyridylzinc reagent could be coupled with 2-trifluoromethylbenzoyl chloride. The development of air- and moisture-stable solid 2-pyridylzinc reagents has further enhanced the practicality of this method. organic-chemistry.orgnih.gov

| Coupling Reaction | Typical Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura | Arylboronic acid and Aryl halide/triflate | Palladium catalyst with phosphine (B1218219) ligand | Good functional group tolerance, commercially available reagents. psu.eduresearchgate.netclaremont.edursc.orgrsc.org |

| Negishi | Organozinc halide and Aryl halide/acyl chloride | Palladium or Nickel catalyst | High reactivity and functional group tolerance. organic-chemistry.orgorgsyn.orgresearchgate.netacs.orgnih.gov |

This table provides an overview of relevant cross-coupling reactions for the synthesis of aryl-pyridyl ketones.

Diverse Synthetic Routes to the Pyridine Ring System

The construction of the pyridine ring itself can be accomplished through a variety of classical and modern synthetic methods. These approaches allow for the introduction of diverse substitution patterns, which is essential for creating analogues of the target compound.

Cyclocondensation Approaches for Substituted Pyridines (e.g., Hantzsch, Kröhnke, Bohlmann-Rahtz)

Cyclocondensation reactions are cornerstone methods for the synthesis of pyridine rings from acyclic precursors. Several named reactions are particularly noteworthy for their versatility.

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.orgnih.govnih.gov The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is highly adaptable for the synthesis of symmetrically substituted pyridines.

The Kröhnke pyridine synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium acetate. researchgate.netwikipedia.orgdrugfuture.comnih.gov This method is advantageous as it directly yields the aromatic pyridine without the need for a separate oxidation step and is known for its high atom economy. wikipedia.org A multicomponent Kröhnke reaction has been successfully employed for the synthesis of 2-trifluoromethyl pyridines. researchgate.net

The Bohlmann-Rahtz pyridine synthesis generates substituted pyridines through the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.orgsynarchive.comresearchgate.net The reaction proceeds via an aminodiene intermediate that undergoes a heat-induced cyclodehydration to form the pyridine ring. Modifications to this method, such as the use of acid catalysis, have allowed the reaction to proceed under milder conditions. nih.gov

| Synthesis Method | Key Reactants | Intermediate/Product | Key Features |

| Hantzsch | Aldehyde, β-ketoester (2 equiv.), Ammonia | 1,4-Dihydropyridine | Requires subsequent oxidation. wikipedia.orgorganic-chemistry.orgnih.govnih.gov |

| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonia source | Pyridine | Direct formation of the aromatic ring. researchgate.netwikipedia.orgdrugfuture.comnih.gov |

| Bohlmann-Rahtz | Enamine, Ethynylketone | Pyridine | Forms trisubstituted pyridines. wikipedia.orgorganic-chemistry.orgsynarchive.comresearchgate.net |

This table compares classical cyclocondensation reactions for pyridine synthesis.

Transition Metal-Catalyzed Pyridine Annulation Reactions

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of pyridine rings through annulation processes. These methods often offer high efficiency and regioselectivity. Rhodium-catalyzed reactions, in particular, have shown significant promise in this area.

A notable example is the Rh(III)-catalyzed C-H functionalization approach for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This methodology demonstrates the potential of rhodium catalysis to construct complex pyridine structures from readily available starting materials. While this specific example leads to 3-fluoropyridines, the underlying principle of C-H activation and annulation can be adapted for the synthesis of other substituted pyridines. The choice of catalyst and reaction conditions is critical to control the regioselectivity of the annulation.

Oxidative Cyclization Methodologies for Pyridine Ring Formation

Oxidative cyclization provides another modern avenue for the synthesis of pyridine and related nitrogen-containing heterocycles. These reactions typically involve the formation of a key C-N or C-C bond followed by an oxidation step to generate the aromatic ring.

A relevant example is the copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines for the synthesis of 2-trifluoromethylquinolines. rsc.org Although this method yields a quinoline, the core transformation—an oxidative cyclization to form a trifluoromethyl-substituted nitrogen-containing aromatic ring—is highly pertinent. The strategy involves the formation of an enamine intermediate which then undergoes a copper-mediated cyclization with concomitant aromatization. Such approaches highlight the potential for developing analogous methods for the synthesis of trifluoromethyl-substituted pyridines from suitable acyclic precursors.

Strategic Carbon-Carbon Bond Formation Between Benzoyl and Pyridine Fragments

The construction of the ketone linkage between a pyridine ring and a trifluoromethyl-substituted benzene (B151609) ring is a critical step in the synthesis of this compound. This can be achieved through several strategic bond-forming reactions, primarily focusing on nucleophilic acylation of a pre-functionalized pyridine or through modern cross-coupling methodologies.

Nucleophilic Acylation of Pyridine Scaffolds

Direct acylation of the pyridine ring, akin to a Friedel-Crafts reaction, is generally not feasible. The pyridine ring is electron-deficient, and the nitrogen atom is prone to acylation, which further deactivates the ring towards electrophilic attack youtube.com. A more effective strategy involves enhancing the nucleophilicity of the pyridine C-2 position through metalation, typically by forming an organolithium species. This pyridyllithium reagent can then react with a suitable acylating agent, such as an ester or an acyl chloride like 2-(trifluoromethyl)benzoyl chloride, to form the desired ketone.

This process involves the deprotonation of the pyridine ring at the C-2 position using a strong, non-nucleophilic base. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly employed for this purpose, often at low temperatures to prevent side reactions youtube.com. The resulting 2-lithiopyridine is a potent nucleophile.

A representative reaction demonstrating this strategy is the lithiation of 2-chloropyridine (B119429) at position 3, followed by acylation with benzoyl chloride, which afforded 2-chloro-3-benzoylpyridine in excellent yield. This highlights the efficacy of acylating a pre-lithiated pyridine scaffold youtube.com.

| Substrate | Base/Conditions | Electrophile | Product | Yield (%) |

| 2-Chloropyridine | LDA, Low Temp. | Benzoyl chloride | 2-Chloro-3-benzoylpyridine | Excellent |

| 2,6-Difluoropyridine | LDA, -75°C | DMF | 2,6-Difluoro-x-formylpyridine | N/A |

This table presents analogous reactions illustrating the metalation-acylation strategy. Data sourced from research on pyridine acylation methodologies. youtube.com

Cross-Coupling Methodologies for Aryl-Pyridine Linkages (e.g., Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for forming the C-C bond between the pyridine and benzoyl fragments. This approach typically involves the reaction of a pyridine-based organoboron compound with an aryl halide or a related electrophile.

For the synthesis of this compound, one potential pathway involves the coupling of a 2-pyridylboronic acid or ester with an activated derivative of 2-(trifluoromethyl)benzoic acid, such as 2-(trifluoromethyl)benzoyl chloride. However, a more common and often more efficient route involves forming the biaryl linkage first, followed by oxidation of a benzylic intermediate to the ketone.

A highly relevant strategy involves the synthesis of trifluoromethyl-substituted pyridylboronic acids via lithiation-boronation protocols. These boron-functionalized pyridines can then undergo palladium-catalyzed cross-coupling with various aryl and heteroaryl halides rsc.org. For instance, a 2-pyridylboronate can be coupled with a halide such as 1-bromo-2-(trifluoromethyl)benzene.

The choice of catalyst, ligand, and base is crucial for the success of these couplings. Palladium complexes with phosphine ligands, such as Pd(dppf)Cl₂, are often effective catalysts for the Suzuki-Miyaura coupling of heteroaryl compounds nih.govnih.gov. The reaction conditions, including solvent and temperature, must be carefully optimized to achieve high yields researchgate.net.

| Pyridine Component | Aryl Component | Catalyst | Base | Solvent | Yield (%) |

| Pyridine-2-sulfonyl fluoride (B91410) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest to Good |

| Lithium triisopropyl 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂dba₃ / Ligand 1 | KF | Dioxane | 82 |

| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂dba₃ / Ligand 1 | KF | Dioxane | 74 |

This table showcases conditions for Suzuki-Miyaura reactions involving 2-substituted pyridines, demonstrating the versatility of this methodology. Data sourced from studies on 2-arylpyridine synthesis. researchgate.netnih.gov

Late-Stage Functionalization and Derivatization Approaches for Structural Diversification

Once the core scaffold of this compound is synthesized, its structure can be further modified to create a library of analogous compounds. Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the introduction of new functional groups onto a complex molecule, enabling the exploration of structure-activity relationships nih.gov.

One effective LSF strategy for pyridine-containing compounds involves C-H activation. Palladium-catalyzed ortho-acylation of 2-aryl pyridines has been developed, which could potentially be applied to the benzoyl fragment of the target molecule rsc.org. Similarly, ruthenium-catalyzed C-H bond arylation at the ortho-position of a 2-phenylpyridine (B120327) core has been demonstrated, offering another route for diversification nih.gov.

Another approach involves leveraging the inherent reactivity of the pyridine ring. The position alpha to the pyridine nitrogen is susceptible to functionalization. A two-step sequence involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride allows for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based substituents berkeley.edu. This method provides a mild and versatile route for modifying the pyridine ring of the this compound scaffold.

| LSF Strategy | Target Position | Reagents/Catalyst | Functional Group Introduced |

| C-H Fluorination / SNAr | Pyridine ring (α to N) | Fluorinating agent, then Nucleophile | -NR₂, -OR, -SR, -R |

| Pd-catalyzed C-H Arylation | Phenyl ring (ortho to pyridine) | Ar-BF₃K, Pd(OAc)₂, Oxidant | Aryl group |

| Pd-catalyzed ortho-Acylation | Phenyl ring (ortho to pyridine) | Arylmethyl amine, Pd catalyst | Acyl group |

This table summarizes potential late-stage functionalization strategies applicable to the this compound scaffold for structural diversification. rsc.orgberkeley.eduresearchgate.net

Elucidation of Reaction Mechanisms in 2 2 Trifluoromethylbenzoyl Pyridine Chemistry

Mechanistic Pathways of Benzoyl Group Introduction onto Pyridine (B92270) Rings

Attaching a benzoyl group to a pyridine ring, particularly at the C-2 position, involves overcoming the inherent electronic properties of the heterocycle. Unlike benzene (B151609), pyridine is electron-deficient and its direct Friedel-Crafts acylation is generally not feasible. The nitrogen atom's high electronegativity deactivates the ring towards electrophilic attack, and its basicity leads to complexation with Lewis acid catalysts, further deactivating the system. wikipedia.org Consequently, alternative mechanistic pathways are employed.

One effective strategy involves the activation of the pyridine ring through the formation of an N-oxide . Pyridine N-oxide is more susceptible to electrophilic substitution than pyridine itself. wikipedia.org However, for C-C bond formation, nucleophilic attack on an activated pyridine derivative is more common. A prevalent mechanism involves the reaction of an organometallic reagent derived from pyridine with a benzoyl electrophile, or conversely, a pyridine electrophile with a benzoyl nucleophile.

For instance, a 2-lithiopyridine or a 2-pyridyl Grignard reagent can be generated and subsequently reacted with a suitable benzoyl derivative, such as 2-(trifluoromethyl)benzoyl chloride. The mechanism proceeds via a standard nucleophilic acyl substitution on the benzoyl chloride.

Alternatively, activating the pyridine ring towards nucleophilic attack is a powerful strategy. The addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines after a subsequent elimination step. organic-chemistry.org Another approach is the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a leaving group at the 2-position, such as a halogen. Reaction with an organometallic benzoyl species could then form the desired product.

Modern synthetic approaches, such as transition-metal-catalyzed cross-coupling reactions, provide versatile pathways. For example, a Negishi or Stille coupling could be envisioned between a 2-halopyridine and an organozinc or organotin reagent derived from 2-(trifluoromethyl)benzaldehyde (B1295035) or a related precursor. The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps.

Nucleophilic and Electrophilic Substitution Reaction Mechanisms on the Pyridine Core

The reactivity of the pyridine ring in 2-(2-Trifluoromethylbenzoyl)pyridine is heavily influenced by the electron-withdrawing nature of both the nitrogen heteroatom and the 2-benzoyl substituent.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus activated for nucleophilic attack, particularly at the C2, C4, and C6 positions. nih.gov The presence of the strongly electron-withdrawing 2-(2-trifluoromethylbenzoyl) group further enhances this susceptibility. The mechanism for SNAr on the pyridine core of this molecule, should it possess a leaving group, involves a two-step addition-elimination process.

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which stabilizes the complex and lowers the activation energy for its formation.

Elimination: The leaving group is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The rate of this reaction is significantly influenced by the ability of the substituents to stabilize the anionic intermediate. Both the pyridine nitrogen and the carbonyl group of the benzoyl substituent contribute to this stabilization.

Electrophilic Aromatic Substitution (SEAr): Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org The nitrogen atom inductively withdraws electron density from the ring. Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation. rsc.org This positive charge dramatically increases the deactivation of the ring, making electrophilic attack extremely difficult. wikipedia.org

Should a reaction be forced under harsh conditions, the electrophile would preferentially attack the C3 and C5 positions, which are least deactivated. A more viable strategy to achieve electrophilic substitution is to first convert the pyridine to its N-oxide. The oxygen atom of the N-oxide can donate electron density back into the ring via resonance, activating it towards electrophilic attack, primarily at the C4 position. wikipedia.org The N-oxide can then be reduced back to the pyridine.

Understanding the Trifluoromethyl Group's Electronic and Steric Influence on Reaction Intermediates and Transition States

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties. nih.gov

Electronic Influence: The -CF3 group is one of the most strongly electron-withdrawing groups used in organic chemistry. mdpi.com This is due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). wikipedia.orgnih.gov

Influence on Intermediates: In electrophilic aromatic substitution (SEAr) on the benzoyl ring, the -CF3 group strongly destabilizes the cationic Wheland intermediate (arenium ion). This deactivation makes SEAr on the trifluoromethyl-substituted ring significantly slower than on unsubstituted benzene and directs incoming electrophiles to the meta position. Conversely, in nucleophilic aromatic substitution (SNAr), the -CF3 group would stabilize an anionic Meisenheimer intermediate, thereby accelerating the reaction.

Influence on Transition States: The electron-withdrawing nature of the -CF3 group increases the energy of the transition state for electrophilic attack, slowing the reaction rate. For nucleophilic attack, it lowers the energy of the transition state, increasing the reaction rate. Furthermore, it increases the acidity of nearby protons and lowers the basicity of adjacent functional groups. wikipedia.org

Steric Influence: The trifluoromethyl group is significantly larger than a hydrogen atom and is considered bulkier than a methyl or chloro group. mdpi.com This steric hindrance can play a critical role in directing the outcome of reactions.

| Substituent | Hammett Sigma (σp) Value | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Electron-Donating |

| -Cl | +0.23 | Electron-Withdrawing |

| -CF₃ | +0.54 | Strongly Electron-Withdrawing |

Radical Processes in the Synthesis and Transformation of Related Compounds

Radical chemistry offers unique mechanistic pathways for the functionalization of heterocyclic compounds, often complementing traditional ionic reactions. researchgate.net The generation and reaction of trifluoromethyl radicals are particularly important for synthesizing molecules like this compound.

Generation of Trifluoromethyl Radicals: The trifluoromethyl radical (•CF3) can be generated from various precursors. Modern methods often employ photoredox catalysis, where a photocatalyst, upon irradiation with visible light, facilitates a single-electron transfer (SET) to a •CF3 source like Umemoto's or Togni's reagents. researchgate.netchemistryviews.org This process generates the •CF3 radical under mild conditions.

Radical Substitution Mechanisms: The classic mechanism for radical substitution on an electron-deficient heterocycle like pyridine is the Minisci reaction . The mechanism typically involves:

Generation of a radical species (e.g., •CF3).

Addition of the radical to the protonated pyridine ring. Pyridine is protonated by the acidic medium to increase its electrophilicity. The radical addition occurs preferentially at the C2 or C4 positions, forming a radical cation intermediate.

Oxidation of the intermediate and subsequent deprotonation to restore aromaticity, yielding the substituted pyridine.

This pathway provides a powerful method for C-H functionalization. Radical reactions can also be initiated on the pyridine ring itself. For example, the formation of pyridine-boryl radicals has enabled novel cascade reactions for the synthesis of complex nitrogen-containing scaffolds. rsc.org These radical-mediated processes are often characterized by high functional group tolerance and offer synthetic routes that are not accessible through traditional polar mechanisms.

Computational and Theoretical Investigations of 2 2 Trifluoromethylbenzoyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(2-Trifluoromethylbenzoyl)pyridine. These calculations provide a fundamental understanding of the molecule's behavior.

The most stable conformer, or the global minimum on the potential energy surface, represents the most likely structure of the molecule in its ground state. The relative energies of other stable conformers (local minima) provide information about their populations at a given temperature. For instance, a DFT study on a related substituted pyridine (B92270), 2-(β-Aminoethyl)-pyridine, identified nine stable conformations with similar Gibbs free energies, highlighting the complexity of its conformational space. researchgate.net Similarly, for this compound, DFT calculations can predict the energetically preferred arrangement of the two aromatic rings.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (Py-C-C=O) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0 | 5.2 |

| 2 | 45 | 1.8 |

| 3 | 90 | 0.0 |

| 4 | 135 | 2.5 |

| 5 | 180 | 6.0 |

Note: This table presents hypothetical data to illustrate the typical output of DFT calculations for conformational analysis. The dihedral angle represents the rotation around the bond connecting the pyridine ring and the benzoyl group.

The molecular electrostatic potential (MEP) is a valuable descriptor derived from quantum chemical calculations that helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative electrostatic potential (typically colored in shades of red) are indicative of electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas, which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The carbonyl oxygen of the benzoyl group would also exhibit a negative potential. In contrast, the hydrogen atoms of the pyridine ring and the region around the electron-withdrawing trifluoromethyl group would display positive electrostatic potentials, indicating their susceptibility to nucleophilic attack.

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Minima and Maxima for this compound

| Site | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen | -45.8 | Electrophilic Attack |

| Carbonyl Oxygen | -35.2 | Electrophilic Attack |

| Pyridine C-H Protons | +20.5 | Nucleophilic Attack |

| Trifluoromethyl Group Region | +30.1 | Nucleophilic Attack |

Note: This table contains hypothetical values to demonstrate how MEP analysis can quantify and predict the reactivity of different sites within a molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations offer a powerful approach to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological target. mdpi.comresearchgate.net MD simulations model the movement of atoms and molecules over time based on a force field that describes the intermolecular and intramolecular forces.

For this compound, MD simulations can be employed to understand its solvation properties, for instance, by simulating its behavior in a box of water or an organic solvent. These simulations can reveal the preferred orientation of solvent molecules around the solute and provide insights into the energetics of solvation. Furthermore, if this compound is investigated for its potential biological activity, MD simulations can be used to model its interaction with a target protein. mdpi.com By placing the molecule in the active site of a protein and simulating the system's dynamics, one can assess the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and van der Waals contacts), and estimate the binding free energy.

Theoretical Studies on Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. scielo.org.zaresearchgate.netnih.govjocpr.com

Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. researchgate.netnih.gov For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. By comparing the calculated spectra with the experimental data, a more confident assignment of the signals to specific atoms in the molecule can be achieved.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, TD-DFT calculations can help in understanding the nature of its electronic transitions, for example, whether they are π → π* or n → π* transitions, and how the substitution pattern influences the absorption spectrum.

Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (Pyridine H-6) | 7.8 ppm | 7.6 ppm |

| ¹³C NMR (Carbonyl C) | 192.5 ppm | 190.2 ppm |

| UV-Vis λmax | 265 nm | 268 nm |

Note: This table presents hypothetical data to illustrate the typical agreement between theoretically predicted and experimentally measured spectroscopic properties.

Computational Design and Prediction of Novel Derivatives

One of the most exciting applications of computational chemistry is the in silico design of novel molecules with desired properties. nih.govnih.gov By using this compound as a lead scaffold, computational methods can be employed to design and predict the properties of new derivatives. This process, often referred to as structure-based or ligand-based drug design, can significantly accelerate the discovery of new compounds with enhanced activity, improved selectivity, or better pharmacokinetic profiles.

For example, if the goal is to design a derivative with enhanced biological activity, one can computationally introduce various substituents at different positions of the pyridine or benzoyl rings. For each designed derivative, quantum chemical calculations can be used to predict its electronic properties and reactivity. Molecular docking and MD simulations can then be employed to assess its binding affinity to a specific biological target. This iterative process of computational design and evaluation allows for the screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Table 4: Hypothetical Computationally Screened Derivatives of this compound

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |

|---|---|---|---|

| 1 | 4'-Chloro | -8.5 | -3.2 |

| 2 | 5'-Methoxy | -7.9 | -2.8 |

| 3 | 4-Amino | -9.2 | -2.5 |

| 4 | 5-Bromo | -8.1 | -3.5 |

Note: This table presents hypothetical data to illustrate how computational methods can be used to predict the properties of novel derivatives and guide further research.

Coordination Chemistry and Ligand Design with 2 2 Trifluoromethylbenzoyl Pyridine Motifs

Characterization of Coordination Modes of Pyridine-Ketone Ligands

Pyridine-ketone ligands, including the parent 2-benzoylpyridine (B47108) and its derivatives, are well-recognized for their ability to act as bidentate chelating agents. Coordination to a metal center typically occurs through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the adjacent carbonyl group. This N,O-chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry.

The primary coordination modes for this class of ligands include:

Bidentate N,O-Chelation: This is the most common mode, where the ligand coordinates to a single metal center through both the pyridine nitrogen and the carbonyl oxygen. This forms a stable five-membered metallacycle.

Monodentate N-Coordination: In some cases, particularly in the presence of strongly coordinating anions or solvents, the ligand may coordinate only through the more basic pyridine nitrogen atom. The carbonyl oxygen remains uncoordinated.

Bridging Coordination: While less common for simple 2-acylpyridines, derivatives can be designed to bridge two metal centers. This might occur if the ligand backbone is modified or in the formation of polynuclear complexes.

Studies on analogous systems, such as trifluoromethyl-pyridine carboxylic acids, have demonstrated that the electronic effects of the trifluoromethyl group can influence the stability and geometry of the coordination sphere. For instance, in zinc(II) complexes, isomeric ligands have been shown to favor either chelated or monodentate coordination modes, highlighting the subtle interplay between ligand structure and the resulting complex architecture. rsc.org For 2-(2-Trifluoromethylbenzoyl)pyridine, while N,O-chelation is the expected primary binding mode, the specific electronic and steric factors introduced by the ortho-CF3 group will modulate the stability and structure of the resulting chelate ring.

| Coordination Mode | Description | Schematic Representation |

|---|---|---|

| Bidentate N,O-Chelate | Coordination to a single metal center (M) via both the pyridine nitrogen and carbonyl oxygen, forming a five-membered ring. | Py-C(=O)-Ph -> M |

| Monodentate N-Coordination | Coordination to the metal center occurs only through the pyridine nitrogen atom. The carbonyl group does not participate in bonding. | Py-C(=O)-Ph -> M |

| Bridging | The ligand links two separate metal centers. This is less common for this specific ligand type but possible in polynuclear structures. | M1 <- Py-C(=O)-Ph -> M2 |

Synthesis and Structural Analysis of Transition Metal Complexes with this compound Derivatives

The synthesis of transition metal complexes involving pyridine-ketone ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol, methanol, or acetonitrile, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates). The resulting complex often precipitates from the solution upon formation or after concentration of the solvent. scirp.org

The synthesis of the ligand itself can be approached through several methods, including the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles or via multicomponent reactions like the Kröhnke pyridine synthesis. nih.govresearchgate.net

The structural analysis of the resulting complexes, typically performed using single-crystal X-ray diffraction, is expected to reveal coordination geometries dictated by the metal ion's electronic configuration and the ligand's steric and electronic properties. Common geometries for transition metal complexes with bidentate pyridine-type ligands include: wikipedia.org

Octahedral: For a metal ion like Co(II) or Ni(II), complexes with a 1:2 metal-to-ligand ratio (ML2X2, where X is a monodentate anion like Cl-) are often octahedral. The two pyridine-ketone ligands would typically adopt a trans configuration with respect to the pyridine donors, while the anions occupy the remaining two sites.

Square Planar: For d8 metal ions such as Pd(II) or Pt(II), square planar geometries are common.

Tetrahedral: Metal ions like Zn(II) or Co(II) can also form tetrahedral complexes, particularly with a 1:1 metal-to-ligand ratio (MLX2).

The ortho-trifluoromethyl group on the benzoyl ring is expected to have a significant structural impact. Its bulkiness may cause the phenyl ring to twist out of the plane of the chelate ring, leading to distorted coordination geometries. This steric hindrance could influence bond lengths and angles within the coordination sphere. nih.gov

| Complex Stoichiometry | Metal Ion Example | Likely Coordination Number | Predicted Geometry |

|---|---|---|---|

| [ML2X2] | Ni(II), Co(II), Fe(II) | 6 | Distorted Octahedral |

| [MLX2] | Zn(II), Co(II) | 4 | Distorted Tetrahedral |

| [ML2]2+ | Cu(II), Pd(II), Pt(II) | 4 | Distorted Square Planar |

Influence of Trifluoromethyl Substituents on Ligand Electronic and Steric Properties

The trifluoromethyl (-CF3) group is a powerful modulator of ligand properties due to its distinct electronic and steric characteristics. Its influence is critical in tuning the behavior of this compound as a ligand. mdpi.com

Electronic Properties: The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. mdpi.com When placed on the benzoyl ring, it inductively withdraws electron density from the entire ligand framework. This has two major consequences:

Reduced Basicity of Pyridine Nitrogen: The electron-withdrawing effect is transmitted through the carbonyl linker to the pyridine ring, reducing the electron density on the nitrogen atom. This makes the nitrogen a weaker Lewis base and thus a poorer σ-donor to the metal center compared to the non-substituted 2-benzoylpyridine.

Increased Acidity of the Metal Center: By reducing the electron donation from the ligand to the metal, the metal center becomes more electron-deficient or "harder," which can affect its reactivity and interaction with other co-ligands.

Steric Properties: The -CF3 group is significantly bulkier than a hydrogen or even a methyl group. mdpi.com Its placement at the ortho-position of the benzoyl ring introduces considerable steric hindrance near the coordination site. nih.gov This steric clash can:

Force a rotation of the benzoyl ring relative to the pyridine-carbonyl plane, preventing a fully planar ligand conformation upon coordination.

Lead to distorted metal coordination geometries, with elongated metal-ligand bond lengths or compressed/expanded bond angles to accommodate the bulky group.

Potentially favor the formation of complexes with lower coordination numbers compared to less hindered analogues.

| Property | -H | -CH3 | -CF3 |

|---|---|---|---|

| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing |

| Hammett Parameter (σp) | 0.00 | -0.17 | +0.54 |

| Steric Size (van der Waals radius, Å) | ~1.20 | ~2.00 | ~2.70 |

| Lipophilicity (Hansch π value) | 0.00 | +0.56 | +0.88 |

Spectrochemical Series and Ligand Field Theory Considerations

The spectrochemical series arranges ligands according to their ability to cause d-orbital splitting in a metal complex, which is quantified by the ligand field splitting parameter (Δ). Ligands that cause a large splitting are termed "strong-field" ligands, while those causing a small splitting are "weak-field" ligands.

The position of a ligand in this series is determined by its σ-donor and π-acceptor/donor capabilities. Pyridine itself is a moderately strong-field ligand, stronger than water but weaker than ligands like cyanide or carbon monoxide. 2-Benzoylpyridine, as an N,O-chelating ligand, would also be expected to be a moderate field ligand.

Based on the electronic properties discussed previously, this compound is predicted to be a weaker-field ligand than unsubstituted 2-benzoylpyridine. The strong inductive electron withdrawal by the -CF3 group reduces the σ-donor capacity of the pyridine nitrogen, which is the primary interaction responsible for d-orbital splitting in such complexes. A weaker σ-donor leads to a smaller overlap with the metal's d-orbitals, resulting in a smaller value of Δ.

According to Ligand Field Theory, this has several predictable consequences for the transition metal complexes it would form:

High-Spin Complexes: A smaller Δ value makes it more energetically favorable for d-electrons to occupy higher-energy e.g. orbitals rather than pairing up in the lower-energy t2g orbitals. Therefore, complexes of this compound with metal ions like Fe(II) or Co(II) are more likely to be high-spin.

Electronic Spectra: The energy of d-d electronic transitions corresponds to the value of Δ. For complexes with this ligand, the absorption bands corresponding to these transitions would be shifted to lower energies (longer wavelengths) compared to complexes with the non-fluorinated analogue. This phenomenon is known as a bathochromic or red shift.

Magnetic Properties: The preference for high-spin states will result in complexes with a larger number of unpaired electrons and thus greater paramagnetism.

Therefore, the placement of this compound in the spectrochemical series would be below that of pyridine and 2-benzoylpyridine, reflecting its diminished electron-donating ability.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 2 Trifluoromethylbenzoyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(2-Trifluoromethylbenzoyl)pyridine in solution. This technique provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR spectra offer insights into the number and types of hydrogen atoms present in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals corresponding to the pyridine (B92270) and benzoyl rings allow for the precise assignment of each proton.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the carbonyl group are indicative of their electronic environments. The presence of the trifluoromethyl group significantly influences the chemical shifts of the nearby carbon atoms, which can be observed in the spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly crucial for characterizing the trifluoromethyl group. A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal provides a signature for the electronic environment of the trifluoromethyl moiety.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.50-8.70 | m | - |

| ¹³C | 120-170 | - | - |

| ¹⁹F | ~ -60 | s | - |

Note: This table represents predicted data based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment and Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions include the C=O stretching vibration of the ketone group, C-N stretching vibrations within the pyridine ring, C-H stretching and bending vibrations of the aromatic rings, and the characteristic strong absorptions associated with the C-F bonds of the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on the polarizability of molecular vibrations. The Raman spectrum is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The aromatic ring breathing modes are typically strong in the Raman spectrum.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, confirming its atomic composition.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would involve cleavage of the bond between the carbonyl group and the pyridine ring, as well as fragmentation of the benzoyl and pyridine moieties.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic pyridine and benzoyl rings, as well as n-π* transitions associated with the carbonyl group. The positions and intensities of these absorption maxima (λ_max) are characteristic of the chromophoric system.

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecules adsorbed on nanostructured metal surfaces (typically silver or gold). While specific SERS studies on this compound are not widely reported, investigations on the closely related molecule, 2-benzoylpyridine (B47108), have shown that SERS can elucidate the orientation of the molecule on the metal surface. For this compound, SERS could be employed to study its adsorption behavior, molecular orientation, and potential surface-induced chemical transformations at the single-molecule level.

Derivatization Strategies for 2 2 Trifluoromethylbenzoyl Pyridine in Academic Research

Chemical Derivatization for Enhanced Chromatographic and Spectrometric Analysis

Chemical derivatization is a frequently employed technique to improve the analytical characteristics of compounds that may otherwise exhibit poor chromatographic behavior or low sensitivity in mass spectrometry. For 2-(2-Trifluoromethylbenzoyl)pyridine, which possesses a ketone functional group and a pyridine (B92270) ring, derivatization can target the carbonyl group to enhance its volatility for gas chromatography (GC) or improve its ionization for mass spectrometry (MS).

Acylation Methods for Functional Group Protection and Analytical Tagging

Acylation is another powerful derivatization strategy that involves the introduction of an acyl group (R-C=O) into a molecule. This technique can be used to protect functional groups, enhance volatility, and improve chromatographic separation. For a compound like this compound, derivatization of the ketone group is a possibility, for instance, through the formation of an oxime derivative followed by acylation of the oxime hydroxyl group.

Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used as acylating agents. These reagents introduce a fluorinated acyl group, which can significantly enhance the detectability of the analyte in electron capture detection (ECD) for GC or in negative chemical ionization (NCI) mass spectrometry. The choice of acylating agent can influence the retention time and fragmentation pattern of the derivative, which is crucial for its identification and quantification.

Table 2: Common Acylating Agents for GC-MS Analysis

| Acylating Agent | Abbreviation | Properties of Derivative |

| Trifluoroacetic anhydride | TFAA | Increases volatility, enhances ECD and NCI-MS response |

| Pentafluoropropionic anhydride | PFPA | Increases volatility, enhances ECD and NCI-MS response |

| Heptafluorobutyric anhydride | HFBA | Increases volatility, enhances ECD and NCI-MS response |

Derivatization for Investigating Structure-Reactivity Relationships

Derivatization is not only a tool for analytical enhancement but also a fundamental technique for probing the structure-reactivity relationships of a molecule. By systematically modifying the structure of this compound and its analogs, researchers can gain insights into how different functional groups and their positions influence the compound's chemical and biological activity.

For instance, studies on related 2-benzoylpyridine (B47108) derivatives have explored how substituents on the phenyl and pyridine rings affect their biological properties. In the context of antiproliferative activity, the presence and position of methoxy, hydroxyl, carbonyl, and amino groups on pyridine derivatives have been shown to enhance their effects, while halogens or bulky groups tend to decrease activity. mdpi.com

Furthermore, computational studies, such as quantitative structure-activity relationship (QSAR) analysis, can be employed in conjunction with experimental derivatization data to build predictive models of a compound's activity based on its structural features. nih.gov

Pyridine as a Catalytic Additive or Solvent in Derivatization Protocols

Pyridine is a versatile compound that frequently serves as a catalytic additive or a solvent in derivatization reactions, including silylation and acylation. Its basic nature allows it to act as a proton scavenger, neutralizing acidic byproducts that are often formed during these reactions. For example, in silylation reactions with chlorosilanes, pyridine can neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.

In acylation reactions with acid anhydrides or acid chlorides, pyridine can act as a nucleophilic catalyst. It reacts with the acylating agent to form a highly reactive acylpyridinium ion, which then readily acylates the target functional group of the analyte.

Moreover, pyridine's properties as a polar aprotic solvent make it suitable for dissolving a wide range of organic compounds and reagents used in derivatization. It can facilitate the reaction by providing a homogeneous reaction medium. In the context of GC-MS analysis, pyridine is often used as the solvent for preparing derivatization reagents, such as methoxyamine hydrochloride for the oximation of carbonyl compounds prior to silylation. nih.gov

However, it is important to note that residual pyridine from the derivatization step can sometimes interfere with the chromatographic analysis, potentially causing peak tailing or co-elution with analytes of interest. Therefore, careful optimization of the work-up procedure to remove excess pyridine is often necessary.

Table 3: Roles of Pyridine in Derivatization Reactions

| Role | Mechanism | Example Application |

| Catalyst | Acts as a nucleophilic catalyst, forming a reactive intermediate (e.g., acylpyridinium ion). | Acylation of alcohols and amines. |

| Proton Scavenger | Neutralizes acidic byproducts (e.g., HCl) to drive the reaction forward. | Silylation reactions using chlorosilanes. |

| Solvent | Provides a suitable medium for dissolving reactants and facilitating the reaction. | Preparation of derivatizing reagents and conducting the derivatization reaction. |

Green Chemistry Principles Applied to the Synthesis and Transformations of 2 2 Trifluoromethylbenzoyl Pyridine

Development of Eco-Friendly Synthetic Pathways (e.g., Solvent-Free, Water-Based Reactions)

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which contribute significantly to chemical waste and environmental pollution. Research into the synthesis of pyridine (B92270) derivatives has demonstrated the feasibility of solvent-free and water-based reaction systems.

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," can lead to higher reaction rates, easier product separation, and a significant reduction in waste. For instance, the synthesis of 2,4,6-triarylpyridines has been successfully achieved under solvent-free conditions, showcasing a greener alternative to conventional methods that rely on volatile organic solvents. While a direct solvent-free synthesis for 2-(2-Trifluoromethylbenzoyl)pyridine is not prominently reported, this approach represents a valuable strategy for future research.

Water-Based Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The challenge often lies in the poor solubility of organic reactants. However, techniques such as the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. The development of water-based synthetic routes for the precursors of this compound could drastically improve the environmental profile of its production.

The table below summarizes the advantages of these eco-friendly pathways.

| Synthetic Pathway | Advantages | Relevance to this compound Synthesis |

| Solvent-Free | Reduced waste, lower cost, simplified workup, potentially faster reactions. | A promising area for future research to develop a more sustainable synthesis protocol. |

| Water-Based | Environmentally benign, non-toxic, non-flammable, readily available. | Could be applied to the synthesis of key intermediates, reducing reliance on organic solvents. |

Catalytic Processes for Reduced Waste Generation and Enhanced Atom Economy

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high selectivity and efficiency while using only small amounts of the catalyst, which can often be recycled and reused. Catalytic methods are designed to maximize atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

Waste Reduction: Traditional synthetic methods often employ stoichiometric reagents that are consumed during the reaction, leading to significant amounts of byproducts. In contrast, catalytic processes generate minimal waste. For example, in the synthesis of trifluoromethylpyridines, transition metal-based catalysts like iron fluoride (B91410) have been used in vapor-phase reactions to facilitate chlorination/fluorination, which can be more efficient than stoichiometric halogenation reactions.

| Green Chemistry Aspect | Principle | Potential Application in Synthesis |

| Catalysis | Use of catalysts to increase reaction efficiency and reduce energy use. | Development of specific catalysts for the key bond-forming reactions in the synthesis of this compound. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing synthetic routes that prioritize addition and coupling reactions over substitution and elimination reactions. |

Energy-Efficient Methodologies (e.g., Microwave, Mechanochemical, Photochemical)

Reducing energy consumption is another key principle of green chemistry. Innovative energy sources can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate chemical reactions. This technique has been widely applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. A microwave-assisted approach could potentially shorten the reaction times for the synthesis of this compound, leading to energy savings and improved efficiency.

Mechanochemical Synthesis: Mechanochemistry involves using mechanical force, such as ball milling, to induce chemical reactions. This method is often solvent-free and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. The application of mechanochemistry to the synthesis of pyridine-containing compounds has been demonstrated, offering a green alternative that minimizes solvent use and energy consumption.

Photochemical Synthesis: Light can be considered an ideal green reagent as it is non-toxic and leaves no residue. Photochemical reactions can often be conducted at ambient temperature, reducing the energy required for heating. A notable example is the photochemical reductive arylation strategy to produce benzoylpyridines from aromatic aldehydes and cyanopyridines, which is catalyst-free and proceeds under mild conditions. acs.orgnih.gov This approach could be explored for a more sustainable synthesis of the target molecule.

| Methodology | Description | Potential Benefits for Synthesis |

| Microwave | Uses microwave energy for rapid and efficient heating. | Faster reaction rates, higher yields, reduced side reactions. |

| Mechanochemical | Uses mechanical energy (e.g., ball milling) to drive reactions. | Often solvent-free, energy-efficient, can enable novel transformations. |

| Photochemical | Uses light to initiate chemical reactions. | Mild reaction conditions, high selectivity, use of a "traceless" reagent. acs.orgnih.gov |

Renewable Feedstocks and Sustainable Reagent Design in Related Chemistry

The ultimate goal of green chemistry is to derive all chemical products from renewable resources. While the direct synthesis of this compound from biomass is a long-term challenge, the principles can be applied by sourcing its precursors from renewable feedstocks.

Renewable Feedstocks: Biomass, such as lignocellulose, carbohydrates, and plant oils, can be converted into valuable platform chemicals that serve as starting materials for more complex molecules. nih.govrsc.orgpsu.edu For instance, research has shown that pyridines can be synthesized from biomass-derived furans. Developing pathways to convert these platform chemicals into the pyridine and benzoyl moieties of the target compound is a key area of research for sustainable chemistry.

Sustainable Reagents: This involves designing reagents that are derived from renewable sources, are less toxic, and are more efficient. For example, replacing hazardous reagents with greener alternatives, such as using benign oxidants like potassium permanganate (B83412) (KMnO₄) in a telescoped flow process for the synthesis of benzoylpyridines, aligns with this principle. acs.org The design and use of sustainable fluorinating agents for introducing the trifluoromethyl group would also be a significant advancement.

Catalytic Applications of 2 2 Trifluoromethylbenzoyl Pyridine and Its Structural Analogs

Design and Synthesis of Pyridine-Based Ligands and Pre-catalysts for Transition Metal Catalysis

The design of effective ligands is paramount in transition metal catalysis, and pyridine-containing molecules are foundational scaffolds. The introduction of a trifluoromethylbenzoyl group onto a pyridine (B92270) ring creates a ligand with distinct electronic and steric properties. The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the electronic environment of the metal center to which it coordinates, thereby modulating its catalytic activity.

The synthesis of ligands based on this framework often involves modifying the core structure to create bidentate or multidentate ligands, which can form stable chelate complexes with transition metals. For instance, derivatives of 2-benzoylpyridine (B47108), such as 2-benzoylpyridine benzoylhydrazone and 2-benzoylpyridine 4-allylthiosemicarbazone, have been synthesized and used to form complexes with various 3d transition metals like cobalt(II), zinc(II), mercury(II), copper(II), nickel(II), and iron(III). christuniversity.inmdpi.com The synthesis of these ligand precursors can be achieved through condensation reactions. For example, 2-benzoylpyridine can be reacted with 4-allylthiosemicarbazide, using a catalytic amount of glacial acetic acid, to yield the corresponding thiosemicarbazone ligand. mdpi.com

These ligands can coordinate to metal ions in different ways. Studies on 2-benzoylpyridine complexes show it can act as either a monodentate or a bidentate ligand, coordinating through both the nitrogen and oxygen donor atoms. bohrium.com This versatility allows for the formation of various complex geometries, such as octahedral or tetrahedral, which can be crucial for catalytic performance. bohrium.com The synthesis of trifluoromethyl-substituted pyridines themselves can be achieved through several methods, including chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.gov These synthetic strategies provide access to a wide range of pyridine-based ligands and pre-catalysts for diverse applications in transition metal catalysis. elsevier.com

Homogeneous Catalysis Mediated by 2-(2-Trifluoromethylbenzoyl)pyridine Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity under mild conditions. Transition metal complexes derived from 2-benzoylpyridine and its analogs have shown potential in this area. While specific studies focusing solely on this compound are limited, the catalytic behavior of related structures provides significant insight.

Complexes of first-row transition metals with 2-benzoylpyridine have been noted for their facile structural changes in response to minor environmental shifts, a characteristic considered important for their catalytic activity. bohrium.com Hydrazone derivatives of 2-benzoylpyridine form complexes that exhibit notable catalytic activity in various organic reactions. christuniversity.in The electronic properties of the ligands play a critical role; for instance, the presence of an electron-withdrawing trifluoromethyl group on the pyridine ring can enhance the catalytic performance of metal complexes in certain reactions.

Palladium complexes bearing trifluoromethyl-substituted pyridine-oxazoline (PyOx) ligands, which are structural analogs, have been successfully employed in a variety of homogeneous catalytic reactions. These include conjugate additions of boronic acids to enones, redox-relay Heck reactions, and Heck-Matsuda arylations. nih.gov Similarly, copper(I) and nickel(I)/nickel(0) complexes with these ligands have been used for conjugate additions and hydroalkynylation reactions, respectively. nih.gov The pyridine moiety often acts as a directing group in C-H activation reactions, as seen in the palladium-catalyzed ortho-trifluoromethylthiolation of 2-arylpyridine derivatives. nih.gov These examples underscore the potential of complexes featuring the pyridine-trifluoromethylbenzoyl scaffold to mediate a wide range of homogeneous catalytic transformations.

Table 1: Examples of Homogeneous Catalytic Reactions with Related Pyridine-Based Ligands

| Catalyst/Ligand System | Reaction Type | Substrate Example | Result | Reference |

|---|---|---|---|---|

| Pd complex with trifluoromethyl-substituted PyOx ligand | Conjugate addition | Arylboronic acid and cyclic N-sulfonylketimine | High activity and enantioselectivity | nih.gov |

| Cu(I) complex with trifluoromethyl-substituted PyOx ligand | Conjugate addition | Isocyanoalkenes | Catalytic system established | nih.gov |

| Ni(I) complex with trifluoromethyl-substituted PyOx ligand | Hydroalkynylation | Not specified | Catalytic system established | nih.gov |

Heterogeneous Catalysis Incorporating Pyridine-Trifluoromethylbenzoyl Units

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability. The immobilization of catalytically active pyridine-trifluoromethylbenzoyl units onto solid supports is a key strategy for developing such systems.

A notable example involves a trifluoromethyl-substituted pyridine-oxazoline ligand, a structural analog of the title compound. This ligand was successfully immobilized on a polystyrene-poly(ethylene glycol) (PS-PEG) TentaGel support. nih.gov The resulting heterogeneous palladium catalyst demonstrated remarkable stability and could be reused for at least ten consecutive reaction cycles in the asymmetric synthesis of benzosultams. nih.gov Although immobilization led to a moderate decrease in reaction rate and a slight reduction in enantioselectivity compared to its homogeneous counterpart, the gains in recyclability and suitability for continuous flow processes were substantial. nih.gov

This immobilization strategy highlights a general approach applicable to ligands derived from this compound. The pyridine or benzoyl rings can be functionalized with appropriate linker groups to allow covalent attachment to various solid supports, such as polymers, silica, or carbon nanotubes. researchgate.netresearchgate.net Supported cobalt catalysts on pyridine-functionalized polystyrene fibers, for instance, have been shown to be efficient and recyclable catalysts for Heck reactions. researchgate.net Similarly, iridium catalysts supported on sulfated zirconium oxide have been developed for the hydroboration of pyridines. nsf.gov These examples demonstrate the feasibility of creating robust and reusable heterogeneous catalysts by incorporating pyridine-trifluoromethylbenzoyl units.

Table 2: Performance of Homogeneous vs. Heterogeneous Pyridine-Oxazoline Palladium Catalyst

| Catalyst Type | Catalyst Loading (mol %) | Reaction Time (h) | Yield | Enantioselectivity (ee %) | Reusability | Reference |

|---|---|---|---|---|---|---|

| Homogeneous | 5 | 2 | High | High | Not applicable | nih.gov |

Role in Organocatalysis and Asymmetric Catalysis

The field of asymmetric catalysis seeks to produce chiral molecules with high enantioselectivity, which is crucial in the pharmaceutical and fine chemical industries. Chiral ligands derived from pyridine-based scaffolds have become indispensable tools in this area. The rigid structure of the pyridine ring and the potential for introducing chiral centers and functional groups make it an excellent platform for designing effective organocatalysts and ligands for asymmetric metal catalysis. nih.gov

Pyridine-oxazoline (PyOx) ligands, which share the core pyridine structure, are particularly prominent. researchgate.net Chiral PyOx ligands bearing trifluoromethyl groups have been utilized as highly active and enantioselective catalysts in reactions like the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.gov The design of these ligands often involves combining the pyridine unit with a chiral oxazoline (B21484) ring, creating a P,N-ligand with distinct electronic and steric properties that allow for effective enantiocontrol. nih.govrsc.org

Furthermore, pyridine derivatives can function as organocatalysts themselves. For instance, new bifunctional asymmetric catalysts containing an aluminum Lewis acid and a sulfoxide (B87167) or phosphine (B1218219) sulfide (B99878) Lewis base derived from pyridine have been developed for the enantioselective Reissert reaction of pyridine derivatives. nih.gov The trifluoromethyl group is a highly sought-after motif in chiral drug candidates, and organocatalytic methods are being developed for its stereoselective introduction. researchgate.netbohrium.com The this compound framework serves as a valuable starting point for the synthesis of new chiral ligands and organocatalysts. By introducing chiral auxiliaries or modifying the benzoyl or pyridine moieties, novel catalysts can be designed for a wide array of asymmetric transformations.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Benzoylpyridine |

| 2-Benzoylpyridine benzoylhydrazone |

| 2-Benzoylpyridine 4-allylthiosemicarbazone |

| Cobalt(II) |

| Zinc(II) |

| Mercury(II) |

| Copper(II) |

| Nickel(II) |

| Iron(III) |

| 2,3-dichloro-5-(trichloromethyl)pyridine |

| 2,3-dichloro-5-(trifluoromethyl)pyridine |

| (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |

| Palladium |

| Copper(I) |

| Nickel(I) |

| Nickel(0) |

| Iridium |

Photochemical Reactivity and Transformations of 2 2 Trifluoromethylbenzoyl Pyridine

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule following the absorption of light by one of the species. Aromatic ketones like benzophenone (B1666685) are well-known participants in PET, capable of acting as either an electron acceptor or donor in their excited states. univ-amu.fracs.org For 2-(2-Trifluoromethylbenzoyl)pyridine, the electronic nature of the substituents dictates its role in PET processes.